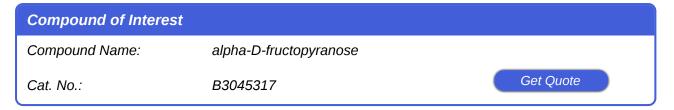


An In-depth Technical Guide to the Physicochemical Properties of α-D-Fructopyranose

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of α -D-fructopyranose, a key monosaccharide. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and structural understanding.

Introduction

 α -D-fructopyranose is one of the cyclic forms of D-fructose, a six-carbon polyhydroxyketone (ketohexose). While D-fructose in aqueous solution exists as an equilibrium mixture of five tautomers (α - and β -pyranose, α - and β -furanose, and the open-chain keto form), the β -pyranose form is typically the most abundant.[1][2] The α -D-fructopyranose anomer, though a minor component in this equilibrium, is crucial for understanding the overall chemical behavior and reactivity of fructose. Its structure features a six-membered pyranose ring, analogous to pyran.[3] This guide focuses specifically on the properties and characterization of the α -D-fructopyranose isomer.

Physical Properties

The physical properties of α -D-fructopyranose are fundamental to its handling, formulation, and analysis. Key quantitative data are summarized in the table below. It is important to note that



many experimental values are reported for D-fructose, which represents an equilibrium mixture of its isomers. The properties of the pure α -anomer are often inferred or predicted.

Table 1: Physical Properties of D-Fructose and its Anomers

Property	Value	Notes and Conditions	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₆	-	[4][5]
Molecular Weight	180.16 g/mol	-	[4][5]
Melting Point	Decomposes ~103- 105 °C	Value for crystalline D- fructose (mainly β- pyranose). Anomers interconvert upon melting.	[6][7][8]
Boiling Point	401.1 ± 45.0 °C	Predicted value. Decomposes before boiling under standard pressure.	[4]
Density	1.758 ± 0.06 g/cm ³	Predicted value.	[4]
Specific Optical Rotation [α]	Varies significantly	D-Fructose shows rapid mutarotation in solution. The initial rotation changes until an equilibrium value of ~ -92° (c=2, H ₂ O) is reached.	[6]
Solubility	Freely soluble in water	Crystalline D-fructose is readily soluble in water.	[6][8]
рКа	12.06 @ 18 °C	Value for D-fructose in solution.	[6]



Chemical Properties and Reactivity

Mutarotation: In aqueous solution, α -D-fructopyranose undergoes mutarotation, a process where it interconverts with other tautomeric forms.[1][9] This occurs through a ring-opening mechanism to form the linear keto-form, which can then re-cyclize to form any of the four cyclic anomers (α/β pyranose and α/β furanose).[9] The equilibrium distribution is temperature-dependent; increasing temperature favors the formation of the furanose forms.[1] For mutarotation to occur, the molecule must have a free anomeric carbon, which is present in fructose, making it a reducing sugar.[9][10]

Glycosidic Bond Formation: The anomeric hydroxyl group on the C2 carbon of α -D-fructopyranose is reactive and can form glycosidic bonds with other monosaccharides or alcohols. A prominent example is sucrose, where the anomeric carbon of α -D-glucose links to the anomeric carbon (C2) of β -D-fructofuranose.[3] Because both anomeric carbons are involved in this linkage, sucrose is a non-reducing sugar and does not exhibit mutarotation.[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for distinguishing and quantifying the different tautomers of fructose in solution.

Table 2: 13C NMR Chemical Shifts (δ) for Fructose Isomers in D₂O



Carbon Atom	β-D- fructopyranos e (ppm)	α-D- fructofuranose (ppm)	β-D- fructofuranose (ppm)	α-D- fructopyranos e (ppm)
C-1	64.91	63.94	63.71	Not well characterized
C-2	98.89	105.23	102.31	~96.86
C-3	68.57	82.96	76.37	Not well characterized
C-4	70.68	77.02	75.41	Not well characterized
C-5	70.16	82.16	81.51	Not well characterized
C-6	64.24	62.08	63.34	Not well characterized

Source: Data compiled from published work.

[11] The α -D-

fructopyranose

form is a minor

species and its

signals are often

difficult to resolve

or are not

reported.

1H NMR Spectroscopy: The 1H NMR spectrum of fructose in D₂O is complex due to signal overlap from multiple isomers, particularly in the 3.5-4.2 ppm region.[2] The anomeric protons are typically found further downfield. Advanced 1D and 2D NMR techniques are required for complete assignment.[12]

Experimental Protocols



Protocol 1: Determination of Mutarotation by Polarimetry

- Objective: To measure the change in specific optical rotation of a freshly prepared fructose solution over time.
- Materials: Polarimeter, sodium lamp (589 nm), 1 dm polarimeter cell, volumetric flasks, analytical balance, D-Fructose (crystalline), deionized water.
- Methodology:
 - 1. Prepare a 2% (w/v) solution of D-fructose in deionized water (e.g., 2.00 g in a 100 mL volumetric flask). Start a timer immediately upon addition of the solvent.
 - 2. Quickly dissolve the solid by agitation and bring the solution to the final volume.
 - 3. Immediately rinse and fill the 1 dm polarimeter cell with the solution.
 - 4. Place the cell in the polarimeter and record the observed rotation (α) at t=1 minute and at regular intervals (e.g., every 5 minutes) thereafter.
 - 5. Continue taking readings until the rotation value becomes stable for three consecutive readings. This final value represents the equilibrium rotation.
 - 6. Calculate the specific rotation [α] at each time point using the formula: [α] = α / (I × c), where I is the path length in dm and c is the concentration in g/mL.
 - 7. Plot specific rotation versus time to visualize the mutarotation curve.

Protocol 2: NMR Spectroscopic Analysis of Fructose Tautomers

- Objective: To identify and quantify the major tautomeric forms of D-fructose in solution.
- Materials: High-field NMR spectrometer (e.g., 600 MHz), 5 mm NMR tubes, Deuterium Oxide (D₂O, 99.9%), D-Fructose.
- Methodology:



- 1. Sample Preparation: Accurately weigh approximately 10-20 mg of D-fructose and dissolve it in 0.6 mL of D₂O directly in a clean, dry vial. Vortex briefly to ensure complete dissolution.[2]
- 2. Transfer: Transfer the solution to a 5 mm NMR tube.
- 3. Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency on the D₂O signal. Tune and match the probe for both ¹H and ¹³C frequencies.[2]

4. 13C NMR Acquisition:

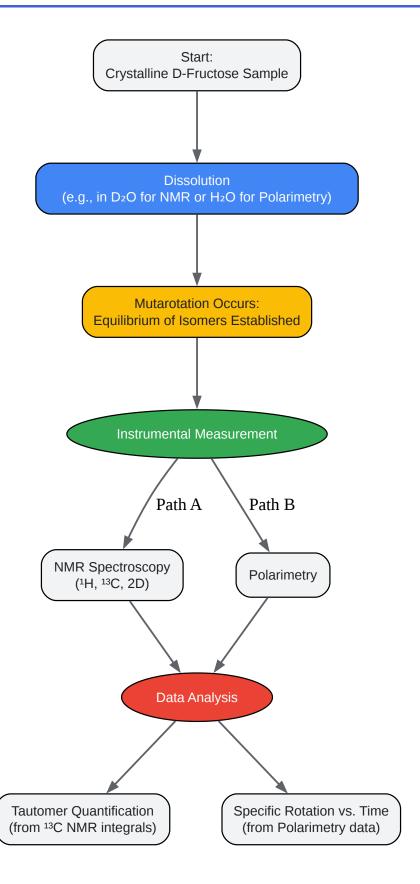
- Use a standard single-pulse experiment with proton decoupling.
- Set the spectral width to approximately 240 ppm, centered around 100 ppm.
- Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative accuracy.
- Acquire a sufficient number of scans for a good signal-to-noise ratio.

5. Data Analysis:

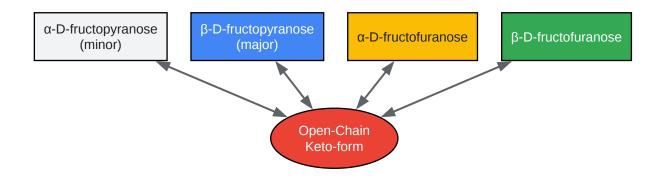
- Process the spectrum (Fourier transform, phase correction, baseline correction).
- Reference the spectrum (e.g., using an internal standard or the known solvent shift).
- Identify the characteristic peaks for the anomeric (C2) carbons of each isomer (βpyranose, α/β-furanose).
- Integrate the signals corresponding to the anomeric carbons of the different tautomers. The relative integral values correspond to the molar ratio of the isomers in the equilibrium mixture.

Visualizations









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